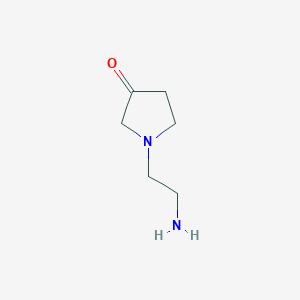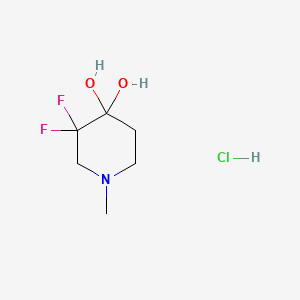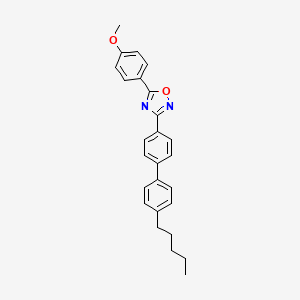![molecular formula C24H17Cl2N3O4 B12447772 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12447772.png)
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2,6-DICHLOROPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyrano[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2,6-DICHLOROPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2,6-DICHLOROPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2,6-DICHLOROPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2,6-DICHLOROPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2,6-DICHLOROPHENYL)-5-OXO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE: Lacks the 7-methyl group.
2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2,6-DICHLOROPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE: Contains different substituents on the pyridine ring.
Uniqueness
The uniqueness of 2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2,6-DICHLOROPHENYL)-7-METHYL-5-OXO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H17Cl2N3O4 |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H17Cl2N3O4/c1-12-7-19-22(24(30)29(12)10-13-5-6-17-18(8-13)32-11-31-17)20(14(9-27)23(28)33-19)21-15(25)3-2-4-16(21)26/h2-8,20H,10-11,28H2,1H3 |
InChI Key |
NFEHRUSEAJTGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)Cl)C(=O)N1CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B12447691.png)
![1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12447695.png)
![4-[2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B12447715.png)
![1-[4-({[5-(2-chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)phenyl]ethanone](/img/structure/B12447720.png)
![1-Boc-2-[(2-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12447723.png)


![Methyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12447735.png)
![3,5-bis{[(2-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447742.png)


![(1R)-1-[(5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B12447777.png)
![2-Dimethylamino-5-(2-thienyll)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447784.png)

